2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrolidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrimidine ring, a six-membered ring containing two nitrogen atoms, and the pyrrolidine ring, a five-membered ring containing one nitrogen atom, makes it a versatile scaffold for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to have a wide range of biological activities .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways .
Result of Action
Compounds with similar structures have been reported to have various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative with a leaving group (such as a halide) reacts with 1-methylpyrrolidin-2-ylmethanol under basic conditions to form the desired compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine
- 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine
- 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrrole
Uniqueness
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. The pyrimidine ring provides a planar structure with nitrogen atoms that can participate in hydrogen bonding and coordination chemistry, while the pyrrolidine ring offers a non-planar, flexible scaffold that can enhance the compound’s binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-2-4-9(13)8-14-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJJZYWBIJGJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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